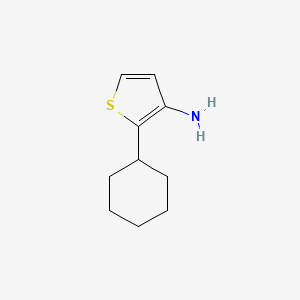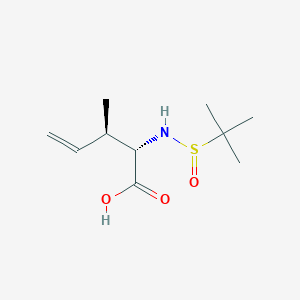
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this molecule, making it useful in various scientific research applications, particularly in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene typically involves the following steps:
Deuteration of Methanol: Methanol is treated with deuterium gas in the presence of a catalyst to produce deuterated methanol (CD₃OD).
Formation of Deuterated Propene: Deuterated methanol is then reacted with a suitable precursor, such as deuterated acetone, under controlled conditions to form the desired deuterated propene.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using high-pressure reactors and specialized catalysts to ensure efficient and high-yield synthesis. The process is optimized to minimize the loss of deuterium and to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated aldehydes or ketones.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The deuterium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Deuterated aldehydes or ketones.
Reduction: Deuterated alcohols.
Substitution: Deuterated halides or other substituted derivatives.
Scientific Research Applications
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated materials with unique properties, such as increased stability and altered reaction kinetics.
Mechanism of Action
The mechanism by which 1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene exerts its effects involves the incorporation of deuterium atoms into various molecular structures. This isotopic substitution can alter the physical and chemical properties of the compound, such as bond strength and reaction rates. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)propane: Similar structure but lacks the double bond present in prop-1-ene.
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-2-ene: Similar structure but with the double bond in a different position.
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)but-1-ene: Similar structure but with an additional carbon atom.
Uniqueness
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene is unique due to its specific isotopic labeling and the position of the double bond, which can significantly influence its reactivity and the types of reactions it undergoes. This makes it particularly valuable in studies where precise isotopic labeling is required to trace reaction pathways and mechanisms.
Properties
CAS No. |
1173021-90-3 |
|---|---|
Molecular Formula |
C4H8O |
Molecular Weight |
80.15 g/mol |
IUPAC Name |
1,1,3,3,3-pentadeuterio-2-(trideuteriomethoxy)prop-1-ene |
InChI |
InChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3/i1D2,2D3,3D3 |
InChI Key |
YOWQWFMSQCOSBA-MGGKGRBPSA-N |
Isomeric SMILES |
[2H]C(=C(C([2H])([2H])[2H])OC([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)


![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)


![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)
